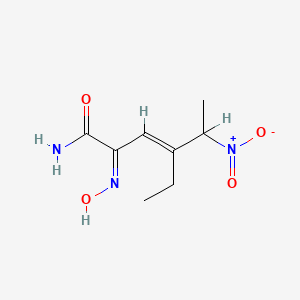

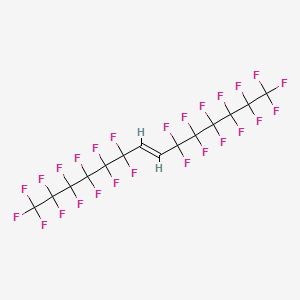

![molecular formula C35H58O11 B1233302 (3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A complex of polyene antibiotics obtained from Streptomyces filipinensis. Filipin III alters membrane function by interfering with membrane sterols, inhibits mitochondrial respiration, and is proposed as an antifungal agent. Filipins I, II, and IV are less important.

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

The compound has been involved in the synthesis of polyacene derivatives, demonstrating its potential in organic synthesis and stereochemical applications (Ashton, Mathias, & Stoddart, 1993).

It has been used in stereoselective synthesis, particularly in the creation of active metabolites for potent PI3 kinase inhibitors, illustrating its role in medicinal chemistry (Chen et al., 2010).

Chemical Transformations and Intermediates

The compound serves as a key intermediate in the asymmetric synthesis of various oxygenated elemanoids, indicating its versatility in complex organic syntheses (Kato et al., 1993).

Research has shown its use in the preparation of stigmastadien derivatives, highlighting its adaptability in creating structurally diverse molecules (Ketuly et al., 2010).

Biological Activities and Medicinal Chemistry

Studies indicate its involvement in the biosynthesis of maresins, compounds with potent anti-inflammatory and proresolving actions, underscoring its significance in bioactive molecule development (Serhan et al., 2009).

Its derivatives have been key intermediates in the synthesis of polyhydroxyindolizidines, contributing to the field of neuroprotective and potential therapeutic agents (Izquierdo et al., 1999).

Advanced Synthesis Techniques

- Research has explored its application in stereocontrol in organic synthesis using silicon-containing compounds, demonstrating its utility in advanced synthetic methodologies (Fleming & Lawrence, 1998).

Diverse Chemical Syntheses

Its structure has been a core part of syntheses of various secosteroids and other complex molecules, adding to the understanding of diverse synthetic routes (Harnik et al., 1976).

The compound has been integral in the asymmetric total synthesis of biscembranoids, providing insights into the construction of complex natural product molecules (Yasuda et al., 1998).

Additional Applications

- Additional studies have highlighted its use in the synthesis of enantiopure quinones and large heterocyclic rings from carbohydrate precursors, further demonstrating its versatility in organic chemistry and drug development (Birkbeck et al., 2004), (Stoddart et al., 1969).

Propiedades

Nombre del producto |

(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |

|---|---|

Fórmula molecular |

C35H58O11 |

Peso molecular |

654.8 g/mol |

Nombre IUPAC |

(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |

InChI |

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6-,10-8-,12-9-,15-13-,23-14-/t24-,25-,26+,27-,28+,29-,30-,31+,32+,33-,34-/m0/s1 |

Clave InChI |

IMQSIXYSKPIGPD-CNYRRFOGSA-N |

SMILES isomérico |

CCCCC[C@H]([C@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](/C(=C\C=C/C=C\C=C/C=C\[C@@H]([C@@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O |

SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |

SMILES canónico |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |

Sinónimos |

Desoxylagosin Filimarisin Filipin Filipin I Filipin II Filipin III Filipin IV NSC 3364 NSC-3364 NSC3364 U 5956 U-5956 U5956 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

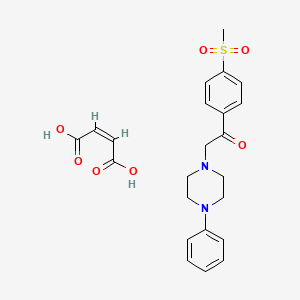

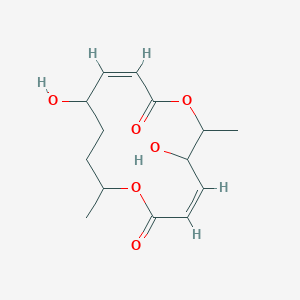

![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)

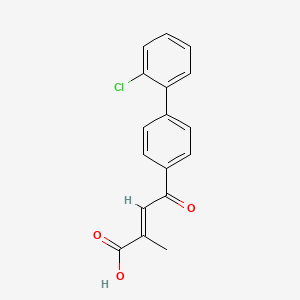

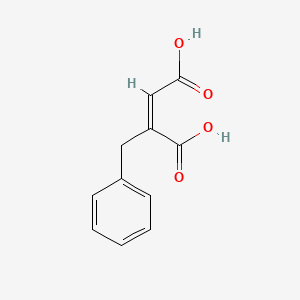

![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)

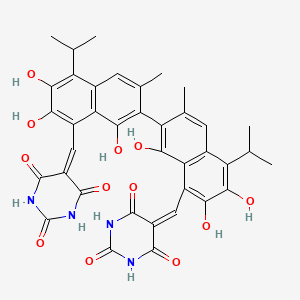

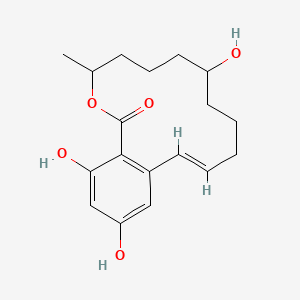

![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)

![1-(4-Chlorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B1233238.png)